N-(2-amino-2-oxoethyl)-2-[2,6,6-trimethyl-1-(2-methylpropyl)-4-oxo-5,7-dihydroindol-3-yl]acetamide
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Overview
Description
N-(2-amino-2-oxoethyl)-2-[2,6,6-trimethyl-1-(2-methylpropyl)-4-oxo-5,7-dihydroindol-3-yl]acetamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-2-[2,6,6-trimethyl-1-(2-methylpropyl)-4-oxo-5,7-dihydroindol-3-yl]acetamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.
Functionalization of the indole: Introduction of the trimethyl and methylpropyl groups.
Attachment of the acetamide group: This step may involve acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
- Use of catalysts to increase reaction efficiency.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-oxoethyl)-2-[2,6,6-trimethyl-1-(2-methylpropyl)-4-oxo-5,7-dihydroindol-3-yl]acetamide may undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidation products.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-amino-2-oxoethyl)-2-[2,6,6-trimethyl-1-(2-methylpropyl)-4-oxo-5,7-dihydroindol-3-yl]acetamide may be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound could be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, it may be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, it could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-2-[2,6,6-trimethyl-1-(2-methylpropyl)-4-oxo-5,7-dihydroindol-3-yl]acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds with similar indole cores.
Acetamide derivatives: Compounds with similar acetamide functional groups.
Uniqueness
The uniqueness of N-(2-amino-2-oxoethyl)-2-[2,6,6-trimethyl-1-(2-methylpropyl)-4-oxo-5,7-dihydroindol-3-yl]acetamide lies in its specific combination of functional groups and molecular structure, which may confer unique biological activities or chemical properties.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[2,6,6-trimethyl-1-(2-methylpropyl)-4-oxo-5,7-dihydroindol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-11(2)10-22-12(3)13(6-17(25)21-9-16(20)24)18-14(22)7-19(4,5)8-15(18)23/h11H,6-10H2,1-5H3,(H2,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBJIAISEDVGOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC(C)C)CC(CC2=O)(C)C)CC(=O)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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